molecular formula C17H15BrN2O2 B2896416 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 924029-34-5

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2896416
CAS No.: 924029-34-5
M. Wt: 359.223
InChI Key: AUJXTBMUOUTHMS-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a bromine atom, a pyrrolidinone ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Uniqueness

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the specific positioning of the bromine atom and the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-13-4-1-3-12(11-13)17(22)19-14-6-8-15(9-7-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXTBMUOUTHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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